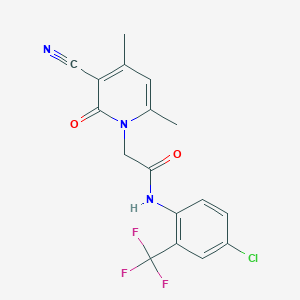

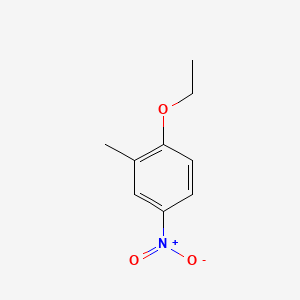

![molecular formula C21H20N4OS B2504082 4-甲基-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 894022-92-5](/img/structure/B2504082.png)

4-甲基-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, particularly those containing thiazole and benzamide moieties, which are known to exhibit significant biological properties, including anticancer activity .

Synthesis Analysis

The synthesis of related compounds often involves the use of microwave-assisted methods, which are cleaner, more efficient, and faster than traditional thermal heating. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation in a solvent-free environment . Similarly, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone under microwave irradiation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in their gelation behavior . These interactions could also be relevant to the molecular structure and activity of "4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and heterocyclization reactions. For example, the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involved heterocyclization of corresponding thioureas . These types of reactions are likely to be relevant to the synthesis and reactivity of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, are influenced by their molecular structure and the presence of functional groups . The ADMET properties of similar compounds have been predicted computationally, indicating good oral drug-like behavior . These properties are essential for the potential therapeutic application of "4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide" and would need to be thoroughly investigated.

科学研究应用

合成和衍生物形成

研究重点在于合成与4-甲基-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺类似的化合物的各种衍生物,探索它们的结构和潜在应用。例如,Patel、H. S. Patel和Shah(2015年)合成了杂环化合物,包括苯甲酰胺衍生物,这些化合物通过各种光谱方法表征,突出了它们在利用多样化的应用创造新型化合物方面的潜力 (Patel, Patel, & Shah, 2015).

生物活性

一些研究已经检查了相关化合物的生物活性。例如,已经进行了对合成的杂环化合物的抗菌和抗真菌活性的研究,包括苯甲酰胺衍生物,证明了它们在医疗和生物领域的潜在用途 (Patel, Patel, & Shah, 2015).

抗癌潜力

Ravinaik等人(2021年)对N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究,一种与4-甲基-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺结构相似的化合物,对多种癌细胞系表现出中度至优异的抗癌活性。这强调了此类化合物在肿瘤学研究和治疗中的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

线虫杀灭活性

刘等人(2022年)探索了含1,3,4-噻二唑酰胺部分的1,2,4-恶二唑衍生物的线虫杀灭活性,对松材线虫表现出有希望的结果。这表明类似化合物在农业和虫害防治中的潜在应用 (Liu, Wang, Zhou, & Gan, 2022).

抗炎活性

Tozkoparan等人(2001年)合成了结构与4-甲基-N-(2-(2-(间甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺相似的化合物,其表现出显着的抗炎活性。这项研究为开发新的抗炎药开辟了道路 (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001).

预防氧化应激

Aktay、Tozkoparan和Ertan(2005年)研究了缩合的噻唑并-三唑化合物在预防小鼠中乙醇诱导的氧化应激中的功效。这些发现表明该化合物在管理与氧化应激相关的疾病方面有用途 (Aktay, Tozkoparan, & Ertan, 2005).

作用机制

Target of Action

Compounds with similar thiazole and triazole scaffolds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The presence of the triazole ring could also contribute to the compound’s mode of action, as triazole derivatives have been reported to bind with high affinity to multiple receptors .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole and triazole derivatives , it is likely that the compound affects multiple biochemical pathways, potentially influencing processes such as inflammation, microbial growth, viral replication, neuronal signaling, and tumor growth.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Based on the known activities of similar thiazole and triazole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting microbial cell walls, blocking neuronal signaling pathways, or inducing apoptosis in tumor cells.

Action Environment

For instance, the solubility of thiazole compounds in various solvents suggests that the compound’s activity could be influenced by the composition of the local environment .

未来方向

属性

IUPAC Name |

4-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWBSWZPIDOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)

![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)

![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)